
N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride
Overview
Description
N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride typically involves the reaction of 4-ethoxyaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C12H18ClNO
- Molecular Weight : 227.73 g/mol
- CAS Number : 2044870-84-8
The compound features a cyclopropylmethyl group attached to an ethoxyaniline moiety, which contributes to its unique pharmacological properties.
Pharmaceutical Applications
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Anticancer Activity :
N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride has been studied for its potential in cancer treatment. Research indicates that compounds with similar structures can inhibit cellular proliferation and tumor growth. Specifically, they may act synergistically with existing chemotherapies, enhancing their effectiveness against certain malignancies . -
Inhibition of Kinase Activity :
The compound has been explored for its ability to inhibit specific kinase activities associated with cancer progression. This includes targeting the erbB family of receptors, which are implicated in various cancers. The administration of this compound may restore the efficacy of traditional cancer treatments by overcoming resistance mechanisms . -
Inflammatory Disorders :
Beyond oncology, there is potential for this compound in treating inflammatory conditions. Its structural analogs have demonstrated efficacy in modulating inflammatory responses, suggesting that this compound may also possess similar properties .
Biological Research Applications
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Biochemical Assays :
The compound serves as a versatile small molecule probe in biochemical assays, aiding in the study of various biological pathways. Its ability to interact with specific proteins makes it valuable for elucidating mechanisms of action in cellular processes . -
Drug Development :
As a lead compound, this compound is being investigated for the development of novel therapeutic agents. Its unique chemical structure allows for modifications that can enhance potency and selectivity against target diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies on its binding affinity and mode of action are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-4-methoxyaniline hydrochloride
- N-(cyclopropylmethyl)-4-ethylaniline hydrochloride
- N-(cyclopropylmethyl)-4-chloroaniline hydrochloride
Uniqueness
N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride is unique due to the presence of both the cyclopropylmethyl and ethoxy groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride is a chemical compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound features a cyclopropylmethyl group attached to an ethoxy-substituted aniline moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Inhibition of Kinases : The compound has been shown to selectively inhibit certain kinases involved in cellular signaling pathways, particularly those associated with cancer cell proliferation.
- Modulation of Enzyme Activity : It may also modulate the activity of enzymes related to metabolic pathways, influencing processes such as apoptosis and cell differentiation.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Antitumor Efficacy : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, with IC50 values below 1 µM for several lines, indicating its potential as an anticancer agent.
- Kinase Selectivity : Research highlighted the compound's preferential inhibition of CSF-IR over Raf kinase, suggesting a targeted approach in cancer therapy that minimizes off-target effects.
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.
Research Findings
Recent studies have focused on the pharmacokinetics and safety profile of this compound:
- Pharmacokinetics : The compound exhibits favorable absorption characteristics with a half-life conducive for therapeutic applications.
- Safety Profile : Toxicological assessments indicate that the compound is well-tolerated at therapeutic doses, with minimal adverse effects reported.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-ethoxyaniline;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-14-12-7-5-11(6-8-12)13-9-10-3-4-10;/h5-8,10,13H,2-4,9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBPFAGBNFTWCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2CC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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